

A Technical Guide to the Spectroscopic Profile of 1-(Bromomethyl)-4-nitronaphthalene

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Compound of Interest

Compound Name: 1-(Bromomethyl)-4-nitronaphthalene

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Disclaimer: Direct experimental spectroscopic data for **1-(Bromomethyl)-4-nitronaphthalene** is not readily available in public databases. The data presented in this guide is a predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds.

This technical guide offers a comprehensive overview of the predicted spectroscopic characteristics of **1-(Bromomethyl)-4-nitronaphthalene**, a molecule of interest in synthetic chemistry. Due to the absence of direct experimental data, this document provides a robust estimation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for **1-(Bromomethyl)-4-nitronaphthalene**. These predictions are derived from the known effects of nitro and bromomethyl functional groups on the naphthalene core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **1-(Bromomethyl)-4-nitronaphthalene** is expected to display distinct signals for the aromatic protons and the methylene protons of the bromomethyl group. The electron-withdrawing nature of the nitro group and the electronegativity of the bromine atom will significantly influence the chemical shifts.

Proton Assignment	Predicted Chemical Shift (δ) in ppm	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H-2	~8.2 - 8.4	d	8.0 - 9.0
H-3	~7.8 - 8.0	d	8.0 - 9.0
H-5	~8.5 - 8.7	d	7.5 - 8.5
H-6	~7.6 - 7.8	t	7.5 - 8.5
H-7	~7.7 - 7.9	t	7.5 - 8.5
H-8	~8.1 - 8.3	d	7.5 - 8.5
-CH ₂ Br	~5.0 - 5.2	s	N/A

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The carbon atoms attached to or near the electron-withdrawing nitro group and the electronegative bromine atom will be deshielded, resulting in downfield chemical shifts.

Carbon Assignment	Predicted Chemical Shift (δ) in ppm
C-1	~130 - 135
C-2	~125 - 130
C-3	~128 - 132
C-4	~145 - 150
C-4a	~128 - 132
C-5	~124 - 128
C-6	~127 - 130
C-7	~129 - 133
C-8	~122 - 126
C-8a	~130 - 135
-CH ₂ Br	~30 - 35

Infrared (IR) Spectroscopy

The IR spectrum of **1-(Bromomethyl)-4-nitronaphthalene** will be characterized by absorption bands corresponding to the vibrations of the aromatic ring, the nitro group, and the carbon-bromine bond.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Asymmetric NO ₂ Stretch	1520 - 1550	Strong
Symmetric NO ₂ Stretch	1340 - 1360	Strong
Aromatic C=C Stretch	1600 - 1580, 1500 - 1400	Medium
C-H Bend (Aliphatic)	1450 - 1350	Medium
C-Br Stretch	700 - 600	Medium-Strong

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter	Predicted Value
Molecular Formula	C ₁₁ H ₈ BrNO ₂
Molecular Weight	266.09 g/mol
Predicted Major Fragments (m/z)	Identity
265/267	[M] ⁺ (Molecular ion peak with bromine isotopes)
186	[M - Br] ⁺
219/221	[M - NO ₂] ⁺
140	[C ₁₁ H ₈] ⁺
115	[C ₉ H ₇] ⁺

The fragmentation of nitronaphthalenes often involves the loss of the nitro group (NO₂) and subsequent loss of CO.[5]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-(Bromomethyl)-4-nitronaphthalene** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- **Data Acquisition for ¹H NMR:**

- Acquire the spectrum at room temperature.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Process the data with appropriate Fourier transformation, phasing, and baseline correction.
- Data Acquisition for ^{13}C NMR:
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

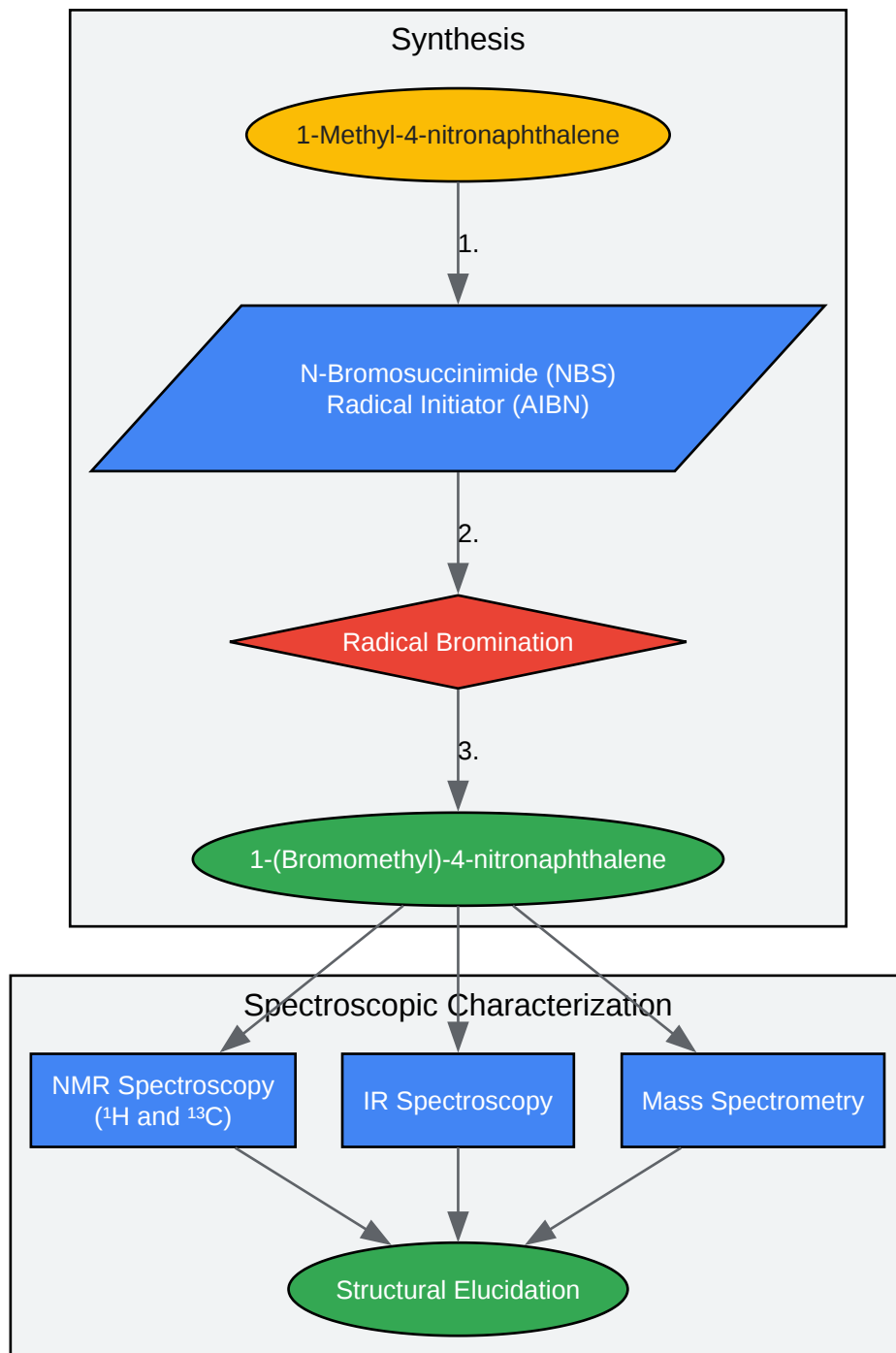
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common method for creating fragment ions and a molecular ion.
- Instrumentation: Employ a mass spectrometer capable of resolving the isotopic pattern of bromine (e.g., a quadrupole or time-of-flight analyzer).
- Data Acquisition:
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragments.
 - Analyze the fragmentation pattern to deduce the structure of the molecule.

Synthesis and Characterization Workflow

A plausible synthetic route to **1-(Bromomethyl)-4-nitronaphthalene** is the radical bromination of 1-methyl-4-nitronaphthalene. The following diagram illustrates the workflow from synthesis to spectroscopic characterization.

Synthesis and Spectroscopic Analysis of 1-(Bromomethyl)-4-nitronaphthalene

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Caption: Workflow for the synthesis and spectroscopic analysis.

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